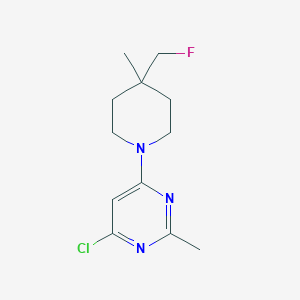
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine
描述
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H17ClFN3 and its molecular weight is 257.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chlorinated pyrimidine core and a piperidine substituent, suggest multiple avenues for pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 265.66 g/mol. The presence of the chlorine atom and the fluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Compounds similar to this pyrimidine derivative have been studied for their ability to act as agonists or antagonists at various receptors, particularly those involved in metabolic regulation.
- Enzyme Inhibition : The chloropyrimidine structure allows for nucleophilic substitution reactions, leading to derivatives with distinct biological properties. This compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
Biological Activity Overview
Research indicates that derivatives of chloropyrimidine compounds exhibit diverse biological activities. The following table summarizes some relevant findings regarding similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2,4-diaminopyrimidine | Fluorinated at position 5 with amino groups at 2 and 4 | Antimicrobial properties |
| 6-Methylpyrimidin-2(1H)-one | Methyl group at position 6 | Potential antitumor activity |
| 2-Amino-5-chloropyrimidine | Amino group at position 2 with chlorine at position 5 | Inhibitory effects on various enzymes |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating metabolic disorders. For instance, research involving similar chloropyrimidine derivatives has shown promising results as agonists for the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose homeostasis and insulin secretion.
Study Example: GLP-1 Receptor Agonism
In vitro studies demonstrated that certain pyrimidine derivatives can enhance insulin secretion in pancreatic beta cells, suggesting their potential use in diabetes management. The mechanism involves the activation of GLP-1R pathways, leading to increased cAMP levels and subsequent insulin release.
Study Example: Enzyme Inhibition
Another study focused on the inhibitory effects of chloropyrimidine derivatives on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism. The findings indicated that these compounds could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity.
属性
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFN3/c1-9-15-10(13)7-11(16-9)17-5-3-12(2,8-14)4-6-17/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGCSBJFALSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















